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Compound of Interest

Compound Name: 4,6-Difluoro-2-methylpyrimidine

Cat. No.: B099523 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the spectroscopic characterization

of 4,6-Difluoro-2-methylpyrimidine (CAS No: 18382-80-4), a key building block in medicinal

chemistry and materials science. We present detailed protocols for Nuclear Magnetic

Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR)

Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-

Vis) Spectroscopy. Expected spectral data are summarized in tabular format to serve as a

reference for structure confirmation and purity assessment. This guide is intended to assist

researchers in obtaining reliable and reproducible analytical data for this compound.

Molecular Information
Compound Name: 4,6-Difluoro-2-methylpyrimidine

CAS Number: 18382-80-4

Molecular Formula: C₅H₄F₂N₂[1]

Molecular Weight: 130.10 g/mol [1]
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Chemical Structure: 

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis

of 4,6-Difluoro-2-methylpyrimidine. These values are based on typical chemical shifts and

fragmentation patterns for fluorinated pyrimidine structures.

Table 1: Expected NMR Spectroscopic Data (Solvent: CDCl₃, TMS as standard)

Nucleus
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

¹H ~ 2.65 t ⁵J(H,F) ≈ 0.5 Hz -CH₃

~ 6.80 t ³J(H,F) ≈ 2.0 Hz H-5

¹³C ~ 23.0 q ¹J(C,H) ≈ 128 Hz -CH₃

~ 105.0 t ²J(C,F) ≈ 25 Hz C-5

~ 164.0 t ³J(C,F) ≈ 5 Hz C-2

~ 168.0 d ¹J(C,F) ≈ 260 Hz C-4, C-6

¹⁹F ~ -70.0 q ⁵J(F,H) ≈ 0.5 Hz F-4, F-6

Table 2: Expected Mass Spectrometry Data (Electron Ionization)
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m/z Relative Intensity (%) Assignment

130 100 [M]⁺ (Molecular Ion)

103 ~ 40 [M - HCN]⁺

84 ~ 20 [M - HCN - F]⁺

57 ~ 60 [C₃H₃N]⁺ or other fragments

Table 3: Expected FT-IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Type Assignment

~ 3080 Weak C-H Stretch Aromatic C-H

~ 2960 Weak C-H Stretch Methyl C-H

~ 1610, 1580 Strong C=N, C=C Stretch Pyrimidine ring

~ 1350 Strong C-F Stretch Asymmetric

~ 1200 Strong C-F Stretch Symmetric

~ 850 Medium C-H Bend Out-of-plane

Table 4: Expected UV-Vis Spectroscopic Data (Solvent: Ethanol)

λₘₐₓ (nm)
Molar Absorptivity (ε,
M⁻¹cm⁻¹)

Transition

~ 210 ~ 7,500 π → π

~ 265 ~ 4,000 π → π

Experimental Workflows and Protocols
The following diagrams and protocols detail the standardized procedures for the complete

spectroscopic characterization of 4,6-Difluoro-2-methylpyrimidine.
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Experimental Workflow for Spectroscopic Characterization

Sample Preparation

Data Acquisition

Data Analysis

4,6-Difluoro-2-methylpyrimidine (Solid/Liquid)

Dissolve ~10 mg
in 0.6 mL CDCl₃

with TMS

Prepare thin solid film
on NaCl plate or KBr pellet

Dissolve ~1 mg
in 1 mL Volatile Solvent
(e.g., Dichloromethane)

Prepare dilute solution
in UV-grade Ethanol

(e.g., 10⁻⁴ M)

¹H, ¹³C, ¹⁹F NMR
Spectra Acquisition

FT-IR Spectrum
Acquisition

(4000-400 cm⁻¹)
GC-MS Analysis

UV-Vis Spectrum
Acquisition

(200-400 nm)

Process & Interpret
Chemical Shifts,

Couplings

Identify Functional
Group Frequencies

Determine Molecular Ion
& Fragmentation Pattern

Identify λₘₐₓ
& Molar Absorptivity

Click to download full resolution via product page

Caption: Overall experimental workflow from sample preparation to data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
NMR spectroscopy provides detailed information about the molecular structure, connectivity,

and environment of the atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.[2][3]

Sample Preparation:

Accurately weigh 5-10 mg of 4,6-Difluoro-2-methylpyrimidine.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry NMR tube.

Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C

NMR (δ = 0.00 ppm).[4] For ¹⁹F NMR, CFCl₃ is the standard reference (δ = 0.00 ppm),

though spectra are often referenced externally or to a secondary standard.[5]

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

Instrument Parameters (500 MHz Spectrometer):

¹H NMR:

Spectral Width: 16 ppm

Acquisition Time: ~3 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16

¹³C NMR:

Spectral Width: 240 ppm

Acquisition Time: ~1.5 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024 (or more, as needed for signal-to-noise)

Mode: Proton-decoupled

¹⁹F NMR:

Spectral Width: ~200 ppm

Acquisition Time: ~1 second

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://app.medify.co/a-level-chemistry-ocr/study-notes/folder/14-module-6-organic-chemistry-and-analysis/articles/109-nmr-spectroscopy-6-3
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-108212
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Relaxation Delay: 2 seconds

Number of Scans: 64

Mode: Proton-decoupled

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the ¹H and ¹³C spectra to the TMS peak at 0.00 ppm.

Integrate the peaks in the ¹H spectrum.

Analyze chemical shifts, multiplicities, and coupling constants to assign signals to the

corresponding nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol
FT-IR spectroscopy is used to identify the functional groups present in the molecule by

measuring the absorption of infrared radiation.[6]

Sample Preparation (Thin Solid Film Method):[7][8]

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches.

Dissolve a small amount (1-2 mg) of 4,6-Difluoro-2-methylpyrimidine in a few drops of a

volatile solvent like dichloromethane or acetone.

Apply one or two drops of the solution to the surface of one salt plate.

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound

on the plate.
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If the resulting spectrum has peaks that are too intense, the film is too thick. Clean the

plate and use a more dilute solution. If peaks are too weak, add another drop of the

solution and re-dry.[7][8]

Instrument Parameters:

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Mode: Transmittance

Data Acquisition and Processing:

Record a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film into the spectrometer's sample holder.

Acquire the sample spectrum. The instrument software will automatically ratio it against

the background.

Identify and label the wavenumbers of significant absorption bands. Compare these to the

expected values for aromatic, methyl, and C-F bonds.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
GC-MS combines gas chromatography to separate components of a mixture with mass

spectrometry to identify them based on their mass-to-charge ratio and fragmentation pattern.

[10][11][12]

Sample Preparation:

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as

dichloromethane or ethyl acetate.
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Instrument Parameters (Typical):

Gas Chromatograph (GC):

Injection Volume: 1 µL

Injector Temperature: 250 °C

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and

hold for 5 minutes.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.[13]

Quadrupole Temperature: 150 °C.[13]

Mass Range: 40-400 amu.

Solvent Delay: ~3-4 minutes to prevent filament damage from the solvent peak.

Data Analysis:

Examine the total ion chromatogram (TIC) to determine the retention time of the

compound.

Analyze the mass spectrum corresponding to the compound's peak.

Identify the molecular ion peak [M]⁺ to confirm the molecular weight.

Interpret the major fragment ions to support the proposed structure.
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Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol
UV-Vis spectroscopy measures the electronic transitions within a molecule, which is particularly

useful for compounds with conjugated π-systems like aromatic rings.[14][15][16]

Sample Preparation:

Prepare a stock solution of 4,6-Difluoro-2-methylpyrimidine in a UV-grade solvent (e.g.,

ethanol or acetonitrile) with a known concentration (e.g., 10⁻³ M).

From the stock solution, prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the

absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).[17]

Instrument Parameters:

Wavelength Range: 200 - 400 nm.

Scan Speed: Medium.

Cuvette: 1 cm path length quartz cuvette.

Data Acquisition and Processing:

Fill a reference cuvette with the pure solvent and use it to zero the spectrophotometer

(baseline correction).[17][18]

Fill the sample cuvette with the prepared solution and record the absorbance spectrum.

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

If quantitative analysis is needed, the molar absorptivity (ε) can be calculated using the

Beer-Lambert Law (A = εbc), where A is the absorbance at λₘₐₓ, b is the path length (1

cm), and c is the molar concentration.[17]

Data Integration for Structural Confirmation
No single technique provides a complete structural picture. The data from all methods must be

integrated to provide unambiguous confirmation.
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Logical Workflow for Structure Elucidation

Primary Spectroscopic Data

Interpretation

Mass Spec:
m/z = 130

Confirms Molecular
Weight (130.10)

IR:
C-F, C=N, C=C bands

Confirms Functional
Groups (Aromatic, C-F)

NMR:
¹H, ¹³C, ¹⁹F signals

& couplings

Establishes Atom
Connectivity & Environment

UV-Vis:
λₘₐₓ at ~265 nm

Confirms Conjugated
π-System

Confirmed Structure:
4,6-Difluoro-2-methylpyrimidine

Click to download full resolution via product page

Caption: Integration of data from multiple spectroscopic techniques for structure confirmation.
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By following these protocols and workflows, researchers can confidently characterize the

structure and purity of 4,6-Difluoro-2-methylpyrimidine, ensuring the quality of the material

for subsequent applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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